1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol
Description
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 2-methoxypyridine moiety linked via an aminomethyl bridge.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[(2-methoxypyridin-4-yl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-8-11(4-7-15-12)9-14-10-13(16)5-2-3-6-13/h4,7-8,14,16H,2-3,5-6,9-10H2,1H3 |
InChI Key |
VNTZJHOMMSZYHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CNCC2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound generally follows a convergent approach, where key fragments—namely the methoxypyridine moiety and the cyclopentanol backbone—are prepared independently and then coupled. This method enhances overall yield and allows for structural modifications to optimize activity and solubility.
Preparation of the 2-Methoxypyridin-4-yl Methyl Fragment
a. Nucleophilic Substitution of Acetophenones
Research indicates that the initial step involves nucleophilic substitution reactions on acetophenone derivatives to introduce heteroatoms, such as methoxy groups, onto the pyridine ring. For example, a typical route involves:
Acetophenone derivatives (e.g., 4-methylacetophenone) undergo nucleophilic substitution with 4-methylimidazole to produce ethanones (e.g., 7a-c) .
b. Bromination and Functionalization
Subsequent acid-catalyzed bromination of these ethanones yields bromoethanones (e.g., 8a,c), which serve as key intermediates for further modifications. Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution.
Introduction of Methoxy Group
The methoxy substituent is introduced via nucleophilic substitution with sodium methoxide on fluoroacetophenone derivatives, producing methoxyphenyl ethanones (e.g., 9 and 10). These intermediates are crucial for constructing the heteroaryl fragment with desired electronic properties.
Construction of the Pyridine Ring
The pyridine ring is assembled through cyclization reactions involving the methoxyphenyl ethanones and appropriate nitrogen sources, such as ammonia or amines, under reflux conditions. This step often employs catalytic conditions (e.g., Pd-catalyzed cross-couplings) to facilitate heterocycle formation.
Synthesis of the Cyclopentanol Backbone
The cyclopentanol moiety is synthesized via:
- Reduction of cyclopentanone derivatives using sodium borohydride or catalytic hydrogenation.
- Functionalization at the 1-position with hydroxymethyl groups through oxidation or alkylation reactions.
This backbone provides the structural framework necessary for the final compound.
Coupling of Fragments and Final Functionalization
The heteroaryl pyridine fragment is coupled with the cyclopentanol backbone through reductive amination or nucleophilic substitution reactions, forming the amino-methyl linkage. The amino group on the heteroaryl fragment reacts with the hydroxymethyl group on the cyclopentanol under mild conditions, often in the presence of reducing agents like sodium cyanoborohydride.
Optimization and Purification
Post-synthesis, the compound undergoes purification via chromatography (e.g., flash chromatography or preparative HPLC). Final modifications include methylation or hydroxylation to optimize activity and solubility, as demonstrated in studies with methoxypyridine derivatives.
Data Table: Summary of Key Preparation Steps
Research Findings and Notes
- Heteroatom incorporation into aromatic rings, such as methoxy or pyridine groups, influences solubility and activity. For instance, methoxypyridine derivatives exhibit improved aqueous solubility and biological activity.
- Convergent synthesis allows for modular assembly, facilitating structural modifications to optimize pharmacokinetic properties.
- Functional group transformations such as bromination and nucleophilic substitution are critical for introducing key substituents.
Chemical Reactions Analysis
Types of Reactions
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy group or to convert the pyridine ring into a piperidine ring.
Substitution: The methoxypyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamines .
Scientific Research Applications
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Critical Analysis of Evidence
- Gaps in Data : Direct studies on the target compound are absent, requiring extrapolation from analogs.
- Contradictions : While 1-(hydroxymethyl)cyclopentan-1-ol is highly polar , the target compound’s methoxy-pyridine group may balance hydrophobicity and solubility, unlike bulky analogs with piperidine/naphthyl groups .
Biological Activity
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol is an organic compound with a unique molecular structure that includes a cyclopentanol core and a 2-methoxypyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its molecular formula is C13H20N2O2, and it has a molecular weight of 236.31 g/mol .
Structural Characteristics
The compound's structure contributes to its biological activity. The cyclopentanol ring enhances its three-dimensional conformation, which is crucial for interaction with biological targets. The presence of the methoxypyridine group may influence the compound's pharmacological properties, allowing it to engage with various receptors and enzymes in biological systems .
Respiratory Function
Research indicates that derivatives of 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol exhibit significant biological activity related to respiratory function. In animal models, specifically rat studies, these compounds have been shown to induce tracheal constriction, suggesting potential applications in treating respiratory disorders or as pharmacological probes for airway responsiveness .
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with receptors involved in airway regulation. However, detailed mechanistic studies are required to fully elucidate these interactions. Understanding how this compound binds to specific receptors could provide insights into its therapeutic potential .
Comparative Analysis
To understand the uniqueness of 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxypyridine | Simple pyridine with methoxy group | Lacks cyclopentanol structure |
| Cyclopentanone | Ketone derivative of cyclopentane | Does not contain nitrogen functionality |
| 4-Aminocyclohexanol | Amino alcohol similar in function | Different ring structure and reactivity profile |
The combination of a cyclic alcohol and a pyridine moiety in 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol may confer distinct pharmacological properties compared to its analogs .
Q & A
Q. What are the recommended synthetic routes for 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol?
The compound can be synthesized via reductive amination between 2-methoxypyridine-4-carbaldehyde and (aminomethyl)cyclopentanol. Key steps include:
- Aldehyde activation : React 2-methoxypyridine-4-carbaldehyde with a methylamine derivative to form an imine intermediate.
- Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts to reduce the imine to a secondary amine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Q. What analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR to confirm the cyclopentanol backbone, pyridinyl methoxy group, and methylene linkages.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z 277.1784 for CHNO) .
- X-ray crystallography : For unambiguous stereochemical assignment if chiral centers are present .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Solubility profiling : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to optimize storage and reaction conditions .
- Hydrolytic stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during reductive amination to induce asymmetry in the aminomethyl group .
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with ethanol/hexane mobile phases .
- Asymmetric hydrogenation : Employ Ru-BINAP complexes for stereocontrol in precursor synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate target binding (e.g., enzyme inhibition) using SPR (surface plasmon resonance) alongside fluorescence polarization .
- Dose-response curves : Compare EC/IC values across multiple cell lines to rule out cell-specific effects .
- Metabolic stability testing : Incubate with liver microsomes to identify confounding metabolites .
Q. How to design structure-activity relationship (SAR) studies for substituent optimization?
- Substituent variation : Replace the 2-methoxy group on the pyridine ring with halogens (Cl, F), hydroxy, or methyl groups to assess impact on binding affinity .
- Linker modification : Test ethylene glycol or phenyl spacers instead of the methylene amino linker to probe flexibility requirements .
- Bioisosteric replacement : Substitute the cyclopentanol ring with cyclohexanol or tetrahydrofuran to evaluate steric effects .
Methodological Guidance
Q. What in vitro models are suitable for studying target engagement?
- Enzyme inhibition assays : Use purified kinases or GPCRs with fluorescent substrates (e.g., ADP-Glo™ for kinases) .
- Cell-based assays : Employ HEK293T cells transfected with target receptors (e.g., β-arrestin recruitment assays) .
- Molecular docking : Perform simulations using AutoDock Vina to predict binding modes to proteins like PI3Kγ or dopamine receptors .
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or ester groups on the hydroxyl moiety for temporary hydrophilicity .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
